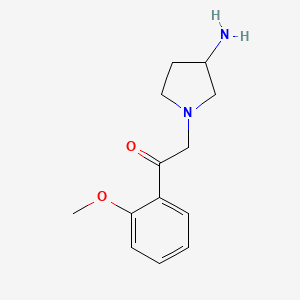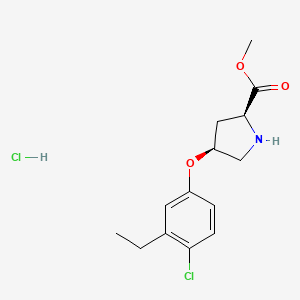![molecular formula C12H20N2O3 B1487908 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid CAS No. 1411148-95-2](/img/structure/B1487908.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biochemical Implications in Food Chain
Azetidine-2-carboxylic acid (Aze) , a non-protein amino acid, is present in certain plants like sugar beets (Beta vulgaris) and has been studied for its incorporation into proteins instead of proline. This misincorporation can lead to toxic effects and congenital malformations, with implications for human health given its presence in the food chain. Sugar beet byproducts, fed to livestock, contain Aze, indicating potential links in the food chain that could affect both animal and human health (Rubenstein et al., 2009).
Plant Physiology and Ion Transport
Research on azetidine-2-carboxylic acid (AZ) , as a proline analog, has explored its effects on ion transport in plants. AZ was found to inhibit the release of ions to the xylem in barley roots, providing insights into the relationship between protein synthesis and ion transport. This suggests a potential impact on plant growth and nutrient distribution, with implications for agricultural practices and plant biology (Pitman et al., 1977).
Synthesis and Structural Studies
The synthesis and application of azetidine-2-carboxylic acid and its derivatives have been extensively studied for their roles in protein conformation and metabolism research. Such compounds are utilized in the study of proline metabolism and protein structure, highlighting their utility in biochemistry and molecular biology. Specific isotopically labeled derivatives allow for detailed uptake and incorporation studies in various organisms, contributing to our understanding of protein synthesis and function (Verbruggen et al., 1992).
Pharmacological Research
Azetidine derivatives have been investigated for their therapeutic potentials, such as azetidine-2-carboxylic acid's ability to ameliorate hepatic cirrhosis in animal models. Its impact on collagen formation and free proline pools in liver fibrosis suggests potential for developing treatments for liver diseases (Rojkind, 1973).
Mécanisme D'action
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
Similar compounds have been used in the development of targeted protein degradation strategies .
Analyse Biochimique
Biochemical Properties
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a rigid linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s azetidine ring structure allows it to form stable interactions with enzymes, potentially inhibiting or activating them depending on the context. For example, it has been used in the development of PROTAC® (PROteolysis TArgeting Chimeras) technology, which involves the recruitment of E3 ubiquitin ligases to target proteins for degradation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cell function, such as the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, its role in targeted protein degradation can result in the selective removal of specific proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azetidine ring structure allows it to form covalent bonds with target proteins, leading to their degradation or modification . This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their activity and downstream effects on cellular processes . Changes in gene expression can occur as a result of the selective degradation of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in protein levels and cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively degrade target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired protein degradation without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid and protein metabolism . Its interactions with metabolic enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with target proteins and enzymes in the appropriate cellular context . For example, the compound may be directed to the nucleus to degrade transcription factors or to the cytoplasm to modulate signaling pathways .
Propriétés
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-3-1-2-4-6-14)9-13-7-10(8-13)12(16)17/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWTBMEIXDDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)

![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)